molecular formula C17H27NO2S B12118815 Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine

Cat. No.: B12118815
M. Wt: 309.5 g/mol
InChI Key: INRQGXULTQRXKN-UHFFFAOYSA-N
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Description

Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by a cyclohexylmethyl group attached to a sulfonyl amine, which is further connected to a tetramethylphenyl group. Its distinct molecular configuration makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the tetramethylphenyl sulfonyl chloride. This intermediate is then reacted with cyclohexylmethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine
  • Cyclohexylmethyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine

Uniqueness

Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclohexylmethyl group. These structural features confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H27NO2S

Molecular Weight

309.5 g/mol

IUPAC Name

N-cyclohexyl-N,2,3,4,5-pentamethylbenzenesulfonamide

InChI

InChI=1S/C17H27NO2S/c1-12-11-17(15(4)14(3)13(12)2)21(19,20)18(5)16-9-7-6-8-10-16/h11,16H,6-10H2,1-5H3

InChI Key

INRQGXULTQRXKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N(C)C2CCCCC2

Origin of Product

United States

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